molecular formula C13H26NO4+ B12857497 2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium

2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium

Cat. No.: B12857497
M. Wt: 260.35 g/mol
InChI Key: GLZKVOFRWZNILE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium can be compared with other O-acylcarnitines, such as:

The uniqueness of this compound lies in its specific role in the metabolism of medium-chain fatty acids and its potential as a biomarker for metabolic disorders .

Properties

IUPAC Name

2-(7-carboxyheptanoyloxy)ethyl-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-14(2,3)10-11-18-13(17)9-7-5-4-6-8-12(15)16/h4-11H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZKVOFRWZNILE-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26NO4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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